Methyl 5-(benzyloxy)-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a benzyloxy group at the 5-position and a carboxylate ester at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester can be formed by reacting the indole derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of indole-based biological pathways and mechanisms.
Medicine: Indole derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the indole core can interact with biological receptors and enzymes. The ester group can be hydrolyzed to release the active indole derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(methoxy)-1H-indole-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Methyl 5-(ethoxy)-1H-indole-3-carboxylate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Methyl 5-(phenoxy)-1H-indole-3-carboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can provide additional sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 5-phenylmethoxy-1H-indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-8-7-13(9-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASVXJHDAWPZFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598464 |
Source
|
Record name | Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173844-39-8 |
Source
|
Record name | Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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